molecular formula C4H5ClN2S B588703 (2-Chlorothiazol-4-yl)methanamine CAS No. 139425-75-5

(2-Chlorothiazol-4-yl)methanamine

Cat. No.: B588703
CAS No.: 139425-75-5
M. Wt: 148.608
InChI Key: BEONHKYAZHIDOA-UHFFFAOYSA-N
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Description

“(2-Chlorothiazol-4-yl)methanamine” is a chemical compound with the molecular formula C4H5ClN2S . It is a solid substance and its CAS Number is 1519240-83-5 . It has a molecular weight of 148.62 .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C4H5ClN2S/c5-3-2-8-4(1-6)7-3/h2H,1,6H2 . This code provides a specific representation of the molecular structure of the compound.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It has a storage temperature of 2-8°C . .

Scientific Research Applications

  • The compound "1-[5-(4-Tolyl)-1,3,4-oxadiazol-2-yl]methanamine," which is related to "(2-Chlorothiazol-4-yl)methanamine," has been successfully synthesized and characterized, indicating potential applications in material science and chemistry (Shimoga, Shin, & Kim, 2018).

  • A derivative of benzotriazole, "1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamine," was synthesized and shown to possess antimicrobial properties, suggesting potential use in pharmaceutical and medical research (Visagaperumal et al., 2010).

  • New palladium and platinum complexes based on Schiff base ligands, including "(phenyl)methanamine," were synthesized and demonstrated anticancer activity. This points to possible applications in cancer therapy and drug development (Mbugua et al., 2020).

  • In the field of organic chemistry, "(4-Phenylquinazolin-2-yl)methanamine" was synthesized and used in transfer hydrogenation reactions, highlighting potential applications in chemical synthesis and industrial processes (Karabuğa et al., 2015).

  • The bicyclic diamino scaffold "tetrahydro-4 H-(pyrrolo[3,4- d]isoxazol-3-yl)methanamine" was designed to stabilize parallel turn conformations in peptides, suggesting uses in biochemistry and peptide research (Bucci et al., 2018).

  • Serotonin 5-HT1A receptor-biased agonists based on "1-(1-benzoylpiperidin-4-yl)methanamine" derivatives showed potent antidepressant-like activity, indicating potential applications in neuropsychopharmacology and mental health treatment (Sniecikowska et al., 2019).

  • The synthesis of functionalized mono-, bis- and tris-(S)-{(2S,4R,8R)-8-ethyl-quinuclidin-2-yl}methanamines, including ferrocene-containing derivatives, demonstrated antitumor activity, suggesting their potential in cancer research (Károlyi et al., 2012).

Safety and Hazards

The compound has several hazard statements including H302, H315, H319, H335 . These indicate that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Properties

IUPAC Name

(2-chloro-1,3-thiazol-4-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5ClN2S/c5-4-7-3(1-6)2-8-4/h2H,1,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEONHKYAZHIDOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(S1)Cl)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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